2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid
Description
This compound is a salt formed by the acetamide derivative 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide and (E)-but-2-enedioic acid (maleic acid isomer). Key characteristics include:
- Molecular Formula: C₁₈H₂₂N₃O₂ (acetamide moiety) + C₄H₄O₄ (acid moiety) → Total: C₂₂H₂₆N₃O₆ (calculated from ).
- Molecular Weight: 555.57632 g/mol .
- Structural Features: A piperazine ring substituted with a 2-benzylphenyl group and a methyl group, linked to an acetamide. The (E)-but-2-enedioic acid counterion enhances solubility and stability.
Properties
CAS No. |
118989-86-9 |
|---|---|
Molecular Formula |
C28H33N3O9 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C20H25N3O.2C4H4O4/c1-16-14-22(15-20(21)24)11-12-23(16)19-10-6-5-9-18(19)13-17-7-3-2-4-8-17;2*5-3(6)1-2-4(7)8/h2-10,16H,11-15H2,1H3,(H2,21,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
WEUDOTCXYMPVAS-LVEZLNDCSA-N |
Isomeric SMILES |
CC1N(CCN(C1)CC(=O)N)C2=CC=CC=C2CC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC=C2CC3=CC=CC=C3)CC(=O)N.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid involves multiple steps, typically starting with the preparation of the piperazine ring. The benzylphenyl group is introduced through a substitution reaction, followed by the addition of the acetamide group. The final step involves the formation of the butenedioic acid moiety under specific reaction conditions, such as controlled temperature and pH .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzylphenyl group can undergo electrophilic aromatic substitution reactions.
Scientific Research Applications
2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylphenyl group plays a crucial role in binding to these targets, while the piperazine ring and acetamide group contribute to the overall stability and activity of the compound. The butenedioic acid moiety may also participate in hydrogen bonding and other interactions that enhance the compound’s efficacy .
Comparison with Similar Compounds
Key Structural and Functional Differences
Piperazine Derivatives
- Target Compound vs. A2ti-1 : The piperazine ring in the target compound may modulate receptor binding (e.g., dopamine or serotonin receptors), whereas A2ti-1’s triazole core inhibits Annexin A2, a protein involved in viral entry .
- Target Compound vs. N-Benzyl-2-[4-cinnamylpiperazin-1-yl]acetamide : The absence of the (E)-but-2-enedioic acid counterion in the latter may reduce solubility or alter pharmacokinetics .
Acetamide Linkage
- The acetamide group in benzimidazole derivatives () is critical for anthelmintic activity, but its attachment to a benzimidazole (vs. piperazine) shifts the mechanism toward tubulin disruption in parasites .
Stereochemistry of Counterions
- (E)- vs. (Z)-but-2-enedioic acid : The E-configuration in the target compound may influence crystal packing and dissolution rates compared to Z-forms, which are linked to altered bioavailability in antipsychotic candidates .
Pharmacological Implications
- Acid Counterion : Salts with (E)-but-2-enedioic acid may offer improved stability over free bases, as seen in other pharmaceuticals .
Biological Activity
The compound 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid (CAS No. 118989-86-9) is a synthetic organic molecule notable for its complex structure, which includes a piperazine ring, an acetamide group, and a butenedioic acid moiety. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C28H33N3O9
- Molecular Weight : 555.576 g/mol
- IUPAC Name : 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzylphenyl group enhances binding affinity, while the piperazine ring and acetamide group contribute to the compound's stability and activity. The butenedioic acid moiety may facilitate hydrogen bonding and other interactions that enhance efficacy.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine derivatives can inhibit bacterial growth and possess antifungal activity. The mechanism typically involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Anticancer Properties
The anticancer potential of 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide has been explored in various studies. For example, in vitro assays demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and disrupting DNA synthesis pathways . The evaluation of these compounds against different tumor cell lines revealed promising results, indicating their potential as therapeutic agents in oncology.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. Analogous compounds have shown activity in models of epilepsy and other neurological disorders. For instance, studies on related piperazine derivatives indicated anticonvulsant properties when tested in animal models using maximal electroshock (MES) tests . These findings suggest that 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide may modulate neurotransmitter systems or ion channels involved in seizure activity.
Comparative Analysis with Similar Compounds
To understand the unique biological activities of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-[4-(2-phenylphenyl)-3-methylpiperazin-1-yl]acetamide | Structure | Lacks the benzyl group; may affect binding affinity |
| 2-[4-(2-benzylphenyl)-3-ethylpiperazin-1-yl]acetamide | Structure | Ethyl group alters steric interactions |
| 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]propionamide | Structure | Propionamide affects solubility and pharmacokinetics |
These comparisons highlight how structural variations can influence the biological activities and pharmacological profiles of related compounds.
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
- Anticancer Activity Evaluation : In a study assessing new thiazole derivatives, compounds exhibiting structural similarities to 2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide showed significant anticancer activity against A549 lung cancer cells using MTT assays .
- Anticonvulsant Screening : A series of piperazine derivatives were synthesized and evaluated for their anticonvulsant effects in animal models. Notably, certain derivatives demonstrated protective effects in MES tests, indicating potential therapeutic applications for epilepsy treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
